molecular formula C20H29FN2O3 B6894780 N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide

Cat. No.: B6894780
M. Wt: 364.5 g/mol
InChI Key: BHMCXDURCQFGHR-UHFFFAOYSA-N
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Description

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxepin ring fused with a fluoro group and an azepane ring

Properties

IUPAC Name

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-2-13-25-15-6-4-11-23(12-10-15)20(24)22-18-9-5-14-26-19-16(18)7-3-8-17(19)21/h3,7-8,15,18H,2,4-6,9-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMCXDURCQFGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(CC1)C(=O)NC2CCCOC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxepin ring.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Azepane Ring: The azepane ring is synthesized through a series of nucleophilic substitution reactions.

    Coupling of the Rings: The benzoxepin and azepane rings are coupled using amide bond formation techniques, typically involving reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)formamide
  • (2E)-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)but-2-enamide

Uniqueness

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-propoxyazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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